molecular formula C18H15ClN2O2 B3009797 5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide CAS No. 878725-36-1

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide

Cat. No.: B3009797
CAS No.: 878725-36-1
M. Wt: 326.78
InChI Key: JASJLNHFKRGNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide is a synthetic small molecule research compound designed for investigative applications. This benzamide, featuring a quinoline moiety, is of significant interest in medicinal chemistry and drug discovery. The structural framework of quinoline derivatives is well-established in scientific literature for its diverse biological activities, which include serving as a scaffold for the development of inhibitors for various enzymes and toxins . Some related quinoline-6-amide derivatives have demonstrated potent fungicidal activity against pathogenic Candida species, including the eradication of resilient biofilms . Furthermore, analogous compounds based on the quinoline structure have been explored as potential inhibitors of critical bacterial toxins, such as Bacillus anthracis lethal factor, highlighting the value of this chemotype in infectious disease research . The presence of both the benzamide and quinoline groups in a single molecule makes it a valuable intermediate or tool compound for probing biological mechanisms, optimizing structure-activity relationships (SAR), and identifying new therapeutic leads in areas like antimicrobial and antitoxin development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-6-8-13-15(20-11)4-3-5-16(13)21-18(22)14-10-12(19)7-9-17(14)23-2/h3-10H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASJLNHFKRGNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-methylquinoline-5-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Compound Name Substituent Biological Activity Key Findings References
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide 4-Sulphamoylphenyl Anti-cancer Inhibits A2780 (ovarian) and HCT-116 (colon) cancer cells; induces apoptosis and G2/M arrest .
Compound 15a () 4-(N-Pyridin-2-ylsulfamoyl)phenyl Anti-diabetic α-Amylase (44.36% inhibition) and α-glucosidase inhibition .
Compound 15b () 4-(N-Pyridin-3-ylsulfamoyl)phenyl Anti-Alzheimer’s Acetylcholinesterase inhibition .
5-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)benzamide (Compound 14, ) 4-Trifluoromethylphenyl N/A (Intermediate) Synthesized in 69% yield; potential for further derivatization .
5-Chloro-N-(2,3-dimethyl-phenyl)-2-methoxy-benzamide () 2,3-Dimethylphenyl N/A Highlighted for structural diversity .

Anti-Cancer Derivatives

The 4-sulphamoylphenyl analog () demonstrated potent anti-proliferative activity, with compound 4j showing IC₅₀ values of 3.2 µM (A2780) and 4.8 µM (HCT-116). Mechanistic studies revealed G2/M cell cycle arrest and apoptosis induction via caspase-3 activation . In contrast, sulfonamide-pyridine hybrids (e.g., 15a) exhibited anti-diabetic activity, underscoring the scaffold’s versatility .

Target Selectivity

The quinolinyl group in the target compound may confer distinct target interactions compared to sulfonamide derivatives. For example, sulfonamides often inhibit carbonic anhydrase or microtubule assembly , whereas quinoline moieties are associated with kinase inhibition or DNA intercalation .

Yield and Crystallinity

  • Compound 14 (4-trifluoromethylphenyl) was obtained in 69% yield .
  • Crystalline forms of sodium salts (e.g., ) highlight the importance of solid-state properties for bioavailability .

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups : Chloro and methoxy groups enhance binding to hydrophobic pockets in target proteins .
  • Sulfonamide vs. Quinolinyl: Sulfonamides exhibit broad-spectrum activity (e.g., anti-diabetic, anti-cancer), while quinolinyl derivatives may target specific pathways like kinase signaling .

Biological Activity

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a chloro and methoxy group on a benzamide backbone, along with a methyl-substituted quinoline moiety. This unique substitution pattern may influence its biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which is crucial in the development of therapeutic agents targeting diseases such as cancer and inflammation.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR3 (breast cancer) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT-11612.5
MCF-715.0
SK-BR310.0

The mechanism of action for this compound is believed to involve:

  • Binding to Active Sites : The compound may act as an inhibitor by binding to the active sites of specific enzymes or receptors, thereby blocking their activity.
  • Signal Transduction Pathways : It could influence various signal transduction pathways that regulate cellular processes, particularly those involved in cell proliferation and apoptosis .

Comparative Analysis

When compared to structurally similar compounds, such as 5-chloro-2-methoxy-N-(2-methylquinolin-4-yl)benzamide and 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide, the unique substitution pattern of this compound may confer distinct biological properties.

Table 2: Comparison with Similar Compounds

Compound NameAnticancer ActivityEnzyme InhibitionReference
This compoundModerateYes
5-chloro-2-methoxy-N-(2-methylquinolin-4-yl)benzamideLowNo
5-chloro-2-methoxy-N-(2-phenylethyl)benzamideHighYes

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Synthesis and Evaluation : A study synthesized various benzamide derivatives and evaluated their anticancer properties, finding that modifications in the quinoline structure significantly affected potency .
  • Pharmacological Screening : Another research effort focused on screening quinoline derivatives for their ability to inhibit specific targets related to cancer progression, demonstrating that structural variations can lead to enhanced activity against certain enzymes .

Q & A

Q. What synthetic routes are commonly employed to prepare 5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling 5-chloro-2-methoxybenzoic acid derivatives with 2-methylquinolin-5-amine. A representative method includes:

  • Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) to form an acyl chloride or active ester intermediate .
  • Step 2 : Amide bond formation under inert conditions (e.g., N₂ atmosphere) with a base like pyridine or DIPEA to neutralize HCl byproducts .
  • Optimization : Reaction temperature (60–80°C), solvent choice (DMF or DCM), and stoichiometric ratios (1.2:1 amine:acid) are critical. Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
  • Quality Control : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and structural validation using ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic and computational methods are essential for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies key functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinoline at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : HRMS (ESI or EI) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Computational Tools : DFT calculations (B3LYP/6-31G* basis set) predict electronic properties, while molecular docking (AutoDock Vina) assesses binding affinity to biological targets like kinases or GPCRs .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-Glo™) or spectrophotometric methods (e.g., acetylcholinesterase inhibition) .
  • Receptor Binding : Radioligand displacement assays (e.g., dopamine D₂ or serotonin 5-HT₃ receptors) with competitive binding curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s potency against a specific target?

  • Core Modifications : Systematically vary substituents on the benzamide (e.g., replace methoxy with ethoxy or halogen) and quinoline (e.g., methyl vs. ethyl at position 2) .
  • Bioisosteric Replacements : Substitute the quinoline ring with isoquinoline or naphthyridine to assess steric/electronic effects .
  • Pharmacokinetic Profiling : Measure LogP (shake-flask method), solubility (HPLC-UV), and metabolic stability (microsomal incubation) to guide lead optimization .

Q. How can researchers resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

  • Standardized Protocols : Adopt uniform assay conditions (e.g., cell passage number, serum concentration) and controls (e.g., DMSO vehicle, reference inhibitors) .
  • Data Normalization : Report IC₅₀ values relative to internal standards (e.g., cisplatin for cytotoxicity) and validate findings in ≥3 independent replicates .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 5-chloro-2-hydroxy derivatives) to identify trends in substituent effects .

Q. What strategies improve aqueous solubility without compromising target affinity?

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylated side chains for transient solubility enhancement .
  • Co-Crystallization : Screen with cyclodextrins or sulfonic acid co-formers to stabilize the amorphous state .
  • Salt Formation : React with HCl or sodium bicarbonate to generate hydrophilic salts, validated via pH-solubility profiles .

Methodological Considerations

  • Experimental Design : Use factorial designs (e.g., DoE) to evaluate multiple variables (temperature, catalyst loading) simultaneously .
  • Data Interpretation : Apply multivariate statistics (ANOVA, PCA) to distinguish signal from noise in high-throughput screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.